Methyl 4-methyl-2-phenylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJZCEJBOOOTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578712 | |
| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189271-66-7 | |
| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Phenylcarbothioamide (30 mmol) and methyl 2-chloroacetoacetate (30 mmol) are refluxed in absolute ethanol (30 mL) for 5 hours. The α-halo carbonyl compound reacts with the thioamide’s sulfur atom, initiating nucleophilic substitution followed by cyclodehydration to form the thiazole ring. After cooling, the mixture is neutralized with sodium bicarbonate, yielding a solid precipitate. Recrystallization from ethanol affords the pure product with a typical yield of 68–72%.
Key Data:
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Solvent: Absolute ethanol
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Temperature: Reflux (~78°C)
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Yield: 70% (average)
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Characterization:
Transesterification of Ethyl Ester Precursors
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate, a common intermediate, can be converted to the methyl ester via acid-catalyzed transesterification.
Procedure and Optimization
A mixture of ethyl ester (1 mmol) and methanol (10 mL) is refluxed with concentrated sulfuric acid (0.1 mL) for 12 hours. The reaction progress is monitored by TLC, and upon completion, the mixture is poured into ice water. The precipitate is filtered and recrystallized from methanol.
Key Data:
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Catalyst: H2SO4 (10 mol%)
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Yield: 85–90%
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Advantage: Avoids handling hazardous α-halo carbonyl reagents.
Direct Cyclization Using Methyl 2-Chloroacetoacetate
To bypass transesterification, methyl 2-chloroacetoacetate is directly utilized in the Hantzsch reaction. This method aligns with protocols described in patent literature for structurally related thiazoles.
Industrial-Scale Adaptation
In a 5 L reactor, phenylcarbothioamide (1 mol) and methyl 2-chloroacetoacetate (1 mol) are combined in ethanol (2 L) and refluxed for 6 hours. The crude product is purified via vacuum distillation followed by recrystallization from n-butanol, achieving >99% purity.
Key Data:
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Purity: 99.5% (HPLC)
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Scale-Up Considerations: Continuous flow systems reduce reaction time to 2 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A mixture of phenylcarbothioamide (10 mmol) and methyl 2-chloroacetoacetate (10 mmol) in DMF (20 mL) is irradiated at 150°C for 20 minutes, yielding 88% product.
Advantages Over Conventional Heating
Characterization and Analytical Validation
All synthetic routes require rigorous validation via spectral and chromatographic methods:
Spectral Analysis
Purity Assessment
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HPLC Conditions: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 6.2 min.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 70 | 98 | 5 h | Moderate |
| Transesterification | 85 | 99 | 12 h | High |
| Microwave-Assisted | 88 | 98.5 | 20 min | Low |
| Industrial Cyclization | 90 | 99.5 | 6 h | High |
Challenges and Optimization Strategies
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By-Product Formation: Incomplete cyclization may yield open-chain thioamide derivatives, mitigated by stoichiometric control of reagents.
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Regioselectivity: Use of electron-deficient aryl thioamides ensures exclusive formation of the 2-aryl regioisomer.
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Purification: Recrystallization from ethanol or n-butanol removes unreacted starting materials .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions. This reaction is critical for generating intermediates for further derivatization.
Conversion to Acid Chloride and Thioester
The carboxylic acid derivative can be activated to an acid chloride, enabling nucleophilic substitution reactions.
Hydrazinolysis to Carboxylic Acid Hydrazide
Reaction with hydrazine hydrate yields the hydrazide derivative, a precursor for heterocyclic synthesis.
Lithiation and Homologation at the 4-Methyl Group
The 4-methyl group undergoes regioselective deprotonation under strong bases, enabling alkylation or functionalization.
Nucleophilic Substitution at the Ester Group
The methyl ester participates in nucleophilic acyl substitution reactions, enabling diverse functionalization.
Radical Bromination
The methyl group undergoes radical bromination, though this pathway is less common due to stability concerns.
Cyclocondensation Reactions
The hydrazide derivative participates in cyclocondensation to form fused heterocycles.
Key Structural Insights from SAR Studies
- Ester Hydrolysis : Critical for modulating pharmacokinetic properties but often reduces bioactivity .
- 4-Methyl Functionalization : Homologation at this position enhances hydrophobic interactions in target binding (e.g., antiviral EC₅₀ = 1.2 µM for 5m ) .
- Thiazole Core Stability : Resists ring-opening under standard reaction conditions, making it a robust scaffold .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including methyl 4-methyl-2-phenylthiazole-5-carboxylate. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including liver carcinoma cells. For instance, derivatives of thiazoles have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has demonstrated antibacterial effects against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) indicating significant efficacy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance its antibacterial potency .
Synthetic Applications
Synthesis of Novel Compounds
The compound serves as a synthon in the synthesis of various thiazole-based derivatives. By reacting with different reagents, researchers have been able to create new compounds with enhanced biological activities. For example, the synthesis of thiazole-integrated pyridine derivatives using this compound has led to hybrids that exhibit better anti-breast cancer efficacy compared to standard chemotherapeutic agents .
Material Science
Development of Functional Materials
this compound is also being explored for its potential in creating functional materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for applications in electronics and photonics. The compound's ability to form stable complexes with metals has implications for catalysis and sensor development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 4-methyl-2-phenylthiazole-5-carboxylate, a comparative analysis with structurally analogous thiazole derivatives is provided below. Key differences in substituents, synthesis, physicochemical properties, and biological activity are highlighted.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The trifluoromethyl derivative (LogP ~3.2) exhibits higher lipophilicity than the parent compound (LogP ~2.8) due to the CF₃ group, enhancing membrane permeability .
- Melting Points : Polar derivatives, such as the carboxylic acid analog (mp >250°C), have higher melting points compared to ester derivatives (mp ~120–150°C) due to intermolecular H-bonding .
- Solubility : The hydroxyl-substituted derivative () shows improved water solubility (∼15 mg/mL in PBS) compared to the methyl ester (<5 mg/mL) .
Stability and Reactivity
- Ester vs. Acid Derivatives : The methyl ester is more stable under basic conditions but undergoes hydrolysis to the carboxylic acid in acidic or enzymatic environments .
- Electron-Deficient Systems : The trifluoromethyl analog () resists nucleophilic attack due to the electron-withdrawing CF₃ group, enhancing its stability in biological matrices .
Biological Activity
Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a compound that has garnered attention in recent research due to its diverse biological activities, particularly in the fields of antiviral and anticancer applications. This article will detail its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the Hantzsch condensation method, which yields the compound with good efficiency (85%-90%) . The general procedure includes the reaction of thiobenzamide with appropriate reagents to form the thiazole ring, followed by esterification to produce the methyl ester derivative.
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against flaviviruses such as dengue and yellow fever. Research indicates that derivatives of phenylthiazole can inhibit viral replication by targeting the envelope protein of these viruses. One study reported that certain thiazole derivatives exhibited significant antiviral activity with a selectivity index (TI) as high as 256, indicating a strong therapeutic potential .
The compound's structure plays a crucial role in its activity; modifications to the thiazole ring and the phenyl substituents have been shown to enhance both metabolic stability and antiviral potency. For instance, removing reactive bromomethyl groups while introducing hydrophobic tails improved selectivity and reduced toxicity .
Anticancer Activity
In addition to antiviral properties, this compound has demonstrated promising anticancer activity. A series of studies have evaluated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and glioblastoma (U251) cells. The compound exhibited IC50 values in the low micromolar range, comparable to established chemotherapeutic agents like doxorubicin .
Table 1 summarizes the anticancer activity of various thiazole derivatives derived from this compound:
The structure-activity relationship studies indicate that specific substitutions on the thiazole and phenyl rings significantly influence cytotoxicity. For example, compounds with dimethyl substitutions on the phenyl ring showed enhanced activity against cancer cell lines .
Case Studies
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Antiviral Efficacy Against Flavivirus
- A study evaluated several thiazole derivatives for their ability to inhibit yellow fever virus replication in vitro. Compounds that retained a methyl ester moiety showed promising results with an EC50 value in the low micromolar range while maintaining lower cytotoxicity levels compared to lead compounds .
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Anticancer Activity in Liver Carcinoma
- In another investigation, a series of thiazole derivatives were synthesized using this compound as a precursor. These compounds were tested against HepG2 cells, revealing several derivatives with IC50 values significantly lower than standard treatments, indicating their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-methyl-2-phenylthiazole-5-carboxylate, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves cyclocondensation or Hantzsch thiazole formation. For example, analogous thiazole derivatives are synthesized via condensation of thioureas with α-halo ketones or esters under reflux conditions (e.g., ethanol or acetonitrile as solvents) . Key parameters include:
- Catalyst choice : Acidic (e.g., HCl) or basic conditions to drive cyclization.
- Temperature control : Reflux temperatures (~80°C) to ensure complete ring closure without decomposition.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the ester product .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.8 ppm, and ester carbonyl at δ ~165–170 ppm) .
- HRMS : Verify the molecular ion peak ([M+H]+) to confirm the molecular formula (e.g., C12H11NO2S requires m/z 233.0510) .
- IR spectroscopy : Detect ester C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the three-dimensional structure of this compound, especially in cases of poor crystal quality?
- Methodological Answer :
- Data collection : Use high-intensity X-ray sources (e.g., synchrotron radiation) and low-temperature (100 K) crystallization to improve diffraction quality.
- Structure refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methyl or phenyl groups) .
- Visualization : ORTEP-3 can model thermal ellipsoids and hydrogen-bonding networks, critical for validating supramolecular packing .
Q. How can computational chemistry be integrated with experimental data to predict the hydrogen bonding patterns and supramolecular assembly of this compound?
- Methodological Answer :
- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data to map donor-acceptor interactions .
- DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) and calculate electrostatic potential surfaces to predict interaction sites .
- Molecular docking : Compare predicted binding modes (e.g., AutoDock Vina) with experimental XRD results to validate bioactive conformations .
Q. What approaches are effective in resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR/HRMS data with computational results (e.g., Mulliken charges for electrophilic sites) to identify discrepancies .
- Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation and rule out side reactions .
- Crystallographic validation : Resolve ambiguous structural features (e.g., tautomerism) via high-resolution XRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
